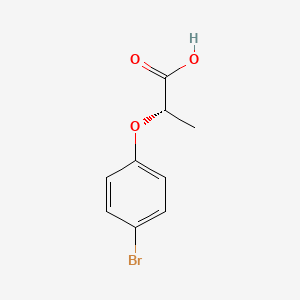

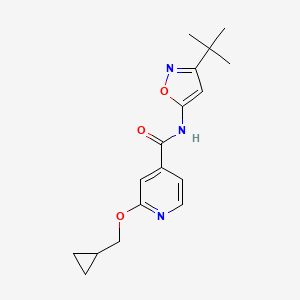

![molecular formula C15H12ClNO4S B2822905 3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 379729-51-8](/img/structure/B2822905.png)

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid” is a chemical compound with the CAS Number: 379729-51-8 . It has a molecular weight of 337.78 and its IUPAC name is (2E)-3-{4-[(2-chloroanilino)sulfonyl]phenyl}-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+ . This indicates that the compound contains a chloroanilino group attached to a sulfonyl group, which is further attached to a phenyl group. The phenyl group is connected to a propenoic acid group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Scientific Research Applications

Synthesis and Material Applications

Macrocycle and Polyamide Synthesis : A novel macrocyclic arylene ether sulfone bearing two carboxylic groups was synthesized, demonstrating the compound's utility in creating new materials with potential applications in polymer science. This research highlights its role in building polyamides that contain the macrocycle in the main chain, offering insights into its material science applications (Rodewald & Ritter, 1997).

Chemical Synthesis and Mechanistic Studies

GABA B Receptor Antagonists : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds demonstrates the compound's relevance in designing GABA B receptor antagonists, contributing to neurochemical research and the understanding of neurotransmitter systems (Abbenante, Hughes, & Prager, 1997).

Environmental Chemistry : The transformation mechanism of UV-filters in water treatment processes was explored, revealing the compound's transformation products and routes under chlorination conditions. This study is crucial for understanding the environmental fate and transformation of similar chemical structures in water treatment systems (Xiao et al., 2013).

Tryptophan Precursor Synthesis : Research into the transformation of 2-nitrotoluene into a potent tryptophan precursor showcases the compound's potential in synthetic organic chemistry and pharmaceutical ingredient synthesis (Tanaka, Yasuo, & Torii, 1989).

Photocatalysis and Solar Energy

Dye-Sensitized Solar Cells : Studies on donor-acceptor organic dyes for solar cell devices reveal the impact of structural changes on power conversion efficiencies, underlining the compound's significance in renewable energy research (Robson et al., 2013).

Antimicrobial Research

Synthesis of Dithiocarbamate Derivatives : The compound's role in synthesizing dithiocarbamate derivatives with potent antimicrobial activity indicates its potential in developing new antimicrobial agents (Behalo & Aly, 2010).

Safety and Hazards

properties

IUPAC Name |

(E)-3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWWQTZKJOPNQC-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)

![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)

![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)

![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)

![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)